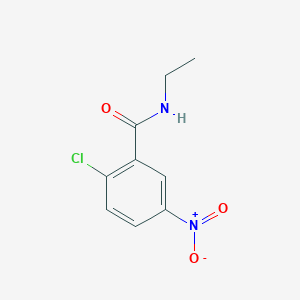

N-ethyl-2-chloro-5-nitrobenzamide

Descripción

N-Ethyl-2-chloro-5-nitrobenzamide is a benzamide derivative characterized by a chloro group at position 2, a nitro group at position 5 on the benzene ring, and an ethyl substituent on the amide nitrogen. The chloro group acts as an electron-withdrawing moiety, influencing electronic distribution and reactivity, while the nitro group enhances stability and modulates solubility. This compound is structurally analogous to pharmacologically active benzamides, which are often employed as intermediates in drug synthesis or as bioactive agents themselves .

Propiedades

Fórmula molecular |

C9H9ClN2O3 |

|---|---|

Peso molecular |

228.63 g/mol |

Nombre IUPAC |

2-chloro-N-ethyl-5-nitrobenzamide |

InChI |

InChI=1S/C9H9ClN2O3/c1-2-11-9(13)7-5-6(12(14)15)3-4-8(7)10/h3-5H,2H2,1H3,(H,11,13) |

Clave InChI |

UXBYXADXVPGIPA-UHFFFAOYSA-N |

SMILES canónico |

CCNC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

To contextualize the properties and applications of N-ethyl-2-chloro-5-nitrobenzamide, a comparative analysis with structurally related benzamide derivatives is provided below. Key differences in substituents, molecular properties, and applications are highlighted.

Structural and Functional Comparison

Table 1: Substituent Analysis and Molecular Properties

Key Observations :

- Substituent Position : The position of nitro and chloro groups significantly affects electronic properties. For example, 5-chloro-2-nitro derivatives (e.g., ) exhibit distinct reactivity compared to 2-chloro-5-nitro isomers (e.g., ).

- Amide Substituents : N-Ethyl and N,N-dimethyl groups enhance lipophilicity, whereas N-phenyl groups (e.g., ) may improve crystallinity or π-π stacking in solid-state structures.

Key Findings :

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.